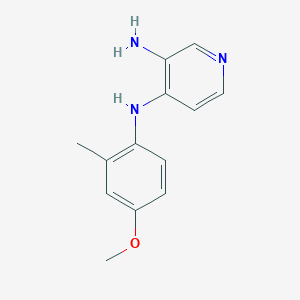
N4-(4-methoxy-2-methylphenyl)pyridine-3,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-(4-methoxy-2-methylphenyl)pyridine-3,4-diamine is a chemical compound that belongs to the class of aromatic amines It features a pyridine ring substituted with a methoxy and a methyl group on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N4-(4-methoxy-2-methylphenyl)pyridine-3,4-diamine typically involves the reaction of 4-methoxy-2-methylphenylamine with pyridine-3,4-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: N4-(4-methoxy-2-methylphenyl)pyridine-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
N4-(4-methoxy-2-methylphenyl)pyridine-3,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other materials with specific properties.
作用機序
The mechanism of action of N4-(4-methoxy-2-methylphenyl)pyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.
類似化合物との比較
- N4-(4-methylphenyl)pyridine-3,4-diamine
- N4-(4-methoxyphenyl)pyridine-3,4-diamine
- N4-(4-methoxy-2-chlorophenyl)pyridine-3,4-diamine
Comparison: N4-(4-methoxy-2-methylphenyl)pyridine-3,4-diamine is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
生物活性
N4-(4-methoxy-2-methylphenyl)pyridine-3,4-diamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
This compound can be synthesized using various methods, often involving the reaction of pyridine derivatives with specific anilines. The synthesis typically includes steps such as:
- Formation of the pyridine core : This involves the reaction of 3,4-diaminopyridine with a suitable electrophile.
- Substitution reactions : The introduction of the 4-methoxy-2-methylphenyl group can be achieved through electrophilic aromatic substitution or coupling reactions.
The detailed synthetic pathway can be optimized based on the desired yield and purity levels.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in tumor growth and proliferation. For instance, studies have shown that compounds with similar structures exhibit significant inhibition of the epidermal growth factor receptor (EGFR) and aurora kinase A (AURKA), which are critical in cancer signaling pathways .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. The compound has shown:
- IC50 values in the low micromolar range for several types of cancer cells.
- Selectivity towards tumor cells over normal cells, indicating a favorable therapeutic index.
In Vivo Studies
Preclinical studies involving animal models have provided insights into the compound's efficacy and safety profile. Notable findings include:
- Tumor regression in xenograft models when treated with this compound.
- Minimal side effects , suggesting a promising candidate for further clinical development.
Case Study 1: Inhibition of EGFR and AURKA
A study focused on a series of pyridine derivatives similar to this compound demonstrated that these compounds could effectively inhibit both EGFR and AURKA. The dual inhibition led to enhanced anticancer effects compared to single-target inhibitors .
Case Study 2: Synergistic Effects with Other Therapies
Research has indicated that combining this compound with established chemotherapeutic agents may result in synergistic effects, improving overall treatment outcomes in resistant cancer types .
Table 1: Biological Activity Overview
Table 2: Synthesis Pathways
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Formation of Pyridine | 3,4-Diaminopyridine + Electrophile | 85 |
| Substitution Reaction | 4-Methoxy-2-methylphenyl halide | 75 |
特性
分子式 |
C13H15N3O |
|---|---|
分子量 |
229.28 g/mol |
IUPAC名 |
4-N-(4-methoxy-2-methylphenyl)pyridine-3,4-diamine |
InChI |
InChI=1S/C13H15N3O/c1-9-7-10(17-2)3-4-12(9)16-13-5-6-15-8-11(13)14/h3-8H,14H2,1-2H3,(H,15,16) |
InChIキー |
FPFDMQZWGMLUFO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OC)NC2=C(C=NC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















